4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid
Description
This compound features a benzoic acid core linked via an acetylamino group to a 1-decanoyl-substituted tetrahydroquinoxaline ring. The tetrahydroquinoxaline moiety is partially saturated, conferring conformational flexibility, while the decanoyl chain introduces significant lipophilicity.
Properties
Molecular Formula |
C27H33N3O5 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[[2-(1-decanoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H33N3O5/c1-2-3-4-5-6-7-8-13-25(32)30-22-12-10-9-11-21(22)29-26(33)23(30)18-24(31)28-20-16-14-19(15-17-20)27(34)35/h9-12,14-17,23H,2-8,13,18H2,1H3,(H,28,31)(H,29,33)(H,34,35) |
InChI Key |
DEHHKECHTXSQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1C(C(=O)NC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The subsequent steps include acylation and amidation reactions to introduce the decanoyl and benzoic acid moieties, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: The compound could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Its chemical properties make it useful in various industrial processes, including the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 4-{[(1-Decanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The decanoyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues in Quinoxaline Derivatives
Triazoloquinoxaline Derivatives (e.g., ):
- Core Structure: Fused triazole-quinoxaline rings vs. partially saturated tetrahydroquinoxaline in the target compound.
- Biological Implications: Triazoloquinoxalines are often explored for anticancer and antimicrobial activities, while the decanoyl chain in the target compound could prolong half-life via increased lipid affinity .
2.2 Benzoic Acid Derivatives with Varied Heterocycles
- Indole-Based Analogues (e.g., 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid, ): Structural Contrast: Replaces tetrahydroquinoxaline with an indole ring. Impact: Indole’s aromaticity may enhance π-π stacking with biological targets, whereas the tetrahydroquinoxaline’s saturation could improve solubility and metabolic stability. Activity: Indole derivatives often exhibit serotonin receptor affinity, while quinoxalines are associated with kinase inhibition .
- Thiazolidinone/Thiazinan-Based Analogues (e.g., ): Core Structure: Sulfur-containing heterocycles (thiazolidinone/thiazinan) vs. nitrogen-rich tetrahydroquinoxaline. Functional Differences: Sulfur atoms in thiazolidinones enable metal coordination, absent in the target compound. The decanoyl chain in the target may enhance lipophilicity compared to shorter ethoxy or methoxy groups in thiazinan derivatives. Applications: Thiazolidinones are known for antidiabetic activity, while the target’s structure may favor antimicrobial or anticancer applications .
- Thienyl-Based Analogues (e.g., ): Structural Contrast: Features a thiophene ring instead of tetrahydroquinoxaline. Impact: Thiophene’s electron-rich nature influences redox reactivity, whereas the tetrahydroquinoxaline’s nitrogen atoms may facilitate hydrogen bonding. Activity: Thienyl derivatives often target enzymes like cyclooxygenase, while the target compound’s quinoxaline core may inhibit DNA repair pathways .
2.3 Impact of Aliphatic Chains
The decanoyl chain in the target compound distinguishes it from analogues with shorter acyl groups (e.g., acetyl or ethoxycarbonyl). This long aliphatic chain:
- May act as a prodrug , with enzymatic cleavage releasing active metabolites.
- Reduces aqueous solubility , necessitating formulation optimization compared to methyl or methoxy-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
